N-(3-benzamidophenyl)-2-ethoxybenzamide
Description
N-(3-Benzamidophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 3-benzamidophenyl group at the amide nitrogen and an ethoxy group at the ortho position of the benzoyl ring. Its structure combines aromaticity with hydrogen-bonding capabilities, making it a candidate for interactions with proteins such as histone acetyltransferases (HATs) or tyrosine kinases .
Properties
IUPAC Name |
N-(3-benzamidophenyl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-27-20-14-7-6-13-19(20)22(26)24-18-12-8-11-17(15-18)23-21(25)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGYTJAHVGPPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of N-(3-benzamidophenyl)-2-ethoxybenzamide with key analogues:
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|
| This compound | C22H20N2O3 | 360.41 | 3-Benzamidophenyl, ethoxy | ~4.2* | 2 / 3 |
| CTB (N-(4-chloro-3-CF3-phenyl)-2-ethoxybenzamide) | C15H12ClF3NO2 | 343.72 | 4-Cl, 3-CF3, ethoxy | 4.5 | 1 / 3 |
| 2-Ethoxy-N-(3-ethylphenyl)benzamide | C17H19NO2 | 269.34 | 3-Ethylphenyl, ethoxy | 4.09 | 1 / 3 |
| 2-Ethoxy-N-(3-hydroxyphenyl)benzamide | C15H15NO3 | 257.29 | 3-Hydroxyphenyl, ethoxy | 3.1 | 2 / 3 |
| CTPB (N-(4-chloro-3-CF3-phenyl)-2-ethoxy-6-pentadecylbenzamide) | C30H40ClF3NO2 | 562.10 | 4-Cl, 3-CF3, 6-pentadecyl, ethoxy | 8.7 | 1 / 3 |
*Estimated based on structural similarity to CTB.
Key Observations:
Electron-Withdrawing Groups (Cl, CF3) : CTB and CTPB contain electronegative substituents (Cl, CF3) at the para and meta positions, respectively. These groups enhance binding to hydrophobic pockets in enzymes like p300 HAT and improve metabolic stability .
Hydrocarbon Chains : The pentadecyl chain in CTPB increases lipophilicity (logP = 8.7) but reduces hydrogen-bonding capacity, leading to lower p300 activation compared to CTB .
Key Findings:
- CTB vs. CTPB : CTB exhibits stronger p300 activation due to its ability to form a hydrogen bond with Leu1398, a critical residue in the HAT domain. The pentadecyl chain in CTPB sterically hinders this interaction, reducing efficacy .
- Benzamidophenyl vs.
- Inhibitors vs. Activators: Cyanobenzamide derivatives (e.g., anacardic acid analogues) act as p300 inhibitors, whereas CTB/CTPB are activators. This divergence highlights the role of substituents in determining functional outcomes .
Crystallographic and Conformational Insights
- Crystal Structure of N-(4-Cyano-3-CF3-phenyl)-2-ethoxybenzamide (): The ethoxy group lies coplanar with the benzoyl ring, optimizing π-π stacking. The anti-periplanar conformation of the amide linker facilitates interactions with enzyme active sites .
- Impact of Substituent Orientation : In CTB, the 4-Cl and 3-CF3 groups create a planar aromatic system, enhancing binding to p300’s hydrophobic cleft. In contrast, bulky substituents (e.g., pentadecyl in CTPB) disrupt this geometry .
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